4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Description
Contextualization of Complex Ester Architectures in Modern Organic Synthesis
Esters are a fundamental class of organic compounds, defined by a carboxyl group where the hydroxyl is replaced by an alkoxy group. numberanalytics.com Their synthesis is a cornerstone of organic chemistry, with methods ranging from the classic Fischer esterification of carboxylic acids and alcohols to reactions involving more reactive species like acid chlorides and anhydrides. numberanalytics.comlibretexts.org In modern organic synthesis, there is a growing interest in the construction of complex ester architectures—molecules that contain multiple ester groups or are appended with other functional groups to create a multifunctional scaffold.
The development of innovative strategies for creating these complex molecules is critical for applications in drug discovery, natural product synthesis, and materials science. acs.org Traditional esterification often requires the pre-oxidation of starting materials and the use of stoichiometric coupling reagents. nih.gov Contemporary research, however, focuses on developing more efficient, catalytic methods that can directly couple stable compounds like carboxylic acids and olefins, bypassing the need for unstable intermediates and reducing synthetic steps. nih.gov This drive for efficiency and complexity has led to the exploration of novel catalytic systems, including solid-acid catalysts and methods mediated by organocatalysts or borane (B79455) complexes, which offer mild conditions and high functional group tolerance. organic-chemistry.org The synthesis of molecules like 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, which contains two distinct ester linkages, exemplifies the challenges and goals of modern synthetic strategies aimed at building intricate molecular frameworks. nih.govorganic-chemistry.org
Significance of Furan (B31954), Phenyl, Benzoyl, and Acetyl Moieties in Organic Transformations and Design
The specific combination of furan, phenyl, benzoyl, and acetyl moieties within the structure of this compound imparts a unique set of chemical properties and potential reactivities. Each functional group plays a distinct and significant role in organic chemistry.
Furan Moiety : Furan is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.comnumberanalytics.com While it possesses aromatic stability, its resonance energy is significantly lower than that of benzene (B151609), making it highly reactive and versatile in synthesis. acs.org Furan can act as a diene in Diels-Alder reactions, an electron-rich aromatic system susceptible to electrophilic substitution, and a precursor to 1,4-dicarbonyl compounds through hydrolytic ring-opening. acs.orgnumberanalytics.com Its derivatives are found in numerous natural products, pharmaceuticals, and advanced materials, valued for their wide range of biological activities. numberanalytics.comresearchgate.netutripoli.edu.ly
Phenyl Moiety : The phenyl group, a benzene ring functioning as a substituent, is a fundamental building block in organic chemistry. proprep.comyoutube.com Its planar, hexagonal structure and aromatic stability make it a common scaffold in a vast array of natural and synthetic compounds, from the amino acid phenylalanine to polymers like polystyrene. youtube.comturito.com The phenyl group is generally stable and resistant to oxidation and reduction. turito.com It primarily undergoes electrophilic aromatic substitution, and its presence significantly influences a molecule's physical properties, such as solubility and rigidity. youtube.comcareers360.com
Benzoyl Moiety : The benzoyl group consists of a phenyl ring attached to a carbonyl group. wikipedia.orgucla.edu It is frequently used as a protecting group for alcohols and amines in organic synthesis because benzoyl esters and amides are stable under various conditions but can be readily cleaved by base-catalyzed hydrolysis. wikipedia.orglibretexts.org The benzoyl group is a key component in many organic compounds and can participate in reactions such as nucleophilic acyl substitution. wikipedia.orgfiveable.me Its source in synthesis is often benzoyl chloride. wikipedia.org
Acetyl Moiety : An acetyl group is a methyl group single-bonded to a carbonyl. wikipedia.orgfiveable.me Represented as -COCH₃, it is one of the most common functional groups in organic chemistry. fiveable.me Acetylation, the introduction of an acetyl group, is a frequent transformation. wikipedia.orghumpath.com The acetyl group is a component of many important organic molecules, including the neurotransmitter acetylcholine (B1216132) and the common analgesic aspirin. humpath.com Due to the electronegativity of the oxygen atom, the acetyl group is polar and enhances the solubility of molecules in polar solvents. nguyenstarch.com
The following table provides a summary of the key characteristics of these moieties.
| Moiety | Formula | Key Characteristics | Common Roles in Synthesis |
| Furan | C₄H₃O- | Five-membered aromatic heterocycle, high reactivity, diene character. acs.orgnumberanalytics.com | Building block for complex molecules, synthesis of natural products and pharmaceuticals. acs.orgnumberanalytics.com |
| Phenyl | C₆H₅- | Aromatic, stable, planar hexagonal structure, hydrophobic. youtube.comyoutube.com | Structural scaffold, influences electronic properties and physical characteristics. youtube.comturito.com |
| Benzoyl | C₆H₅CO- | Phenyl group attached to a carbonyl, used as a protecting group. wikipedia.orgebi.ac.uk | Protection of alcohols/amines, precursor in ketone synthesis. wikipedia.orglibretexts.org |
| Acetyl | CH₃CO- | Methyl group attached to a carbonyl, polar functional group. wikipedia.orgfiveable.me | Common functional group in organic transformations, component of many biomolecules. fiveable.mehumpath.com |
Overview of Current Research Trends and Future Directions in the Chemistry of Aromatic Heterocyclic Esters
The field of heterocyclic chemistry is one of the most rapidly developing areas of organic chemistry, driven by the prevalence of these structures in nature and their critical role in drug design and functional materials. mdpi.comresearchgate.net Research into aromatic heterocyclic esters, such as this compound, is influenced by several major trends.
A primary focus is the development of more efficient and sustainable synthesis methods. numberanalytics.com This includes the use of transition-metal catalysts to facilitate complex cross-coupling reactions, microwave-assisted synthesis to accelerate reaction rates, and flow chemistry techniques for continuous and less wasteful production. numberanalytics.com The goal is to move away from multi-step, low-yield processes toward more streamlined and environmentally benign syntheses. numberanalytics.com
There is also a growing importance of computational modeling in designing new heterocyclic compounds and predicting their properties. numberanalytics.com These in-silico methods can accelerate the discovery process by identifying promising molecular targets before committing to laboratory synthesis.
Future directions in the chemistry of heterocyclic compounds point toward their application in emerging fields like biotechnology and nanotechnology. numberanalytics.com Researchers are exploring the use of heterocyclic structures in the development of new energy storage materials, diagnostic tools, and therapeutic agents. numberanalytics.com For complex molecules like aromatic heterocyclic esters, research may focus on their potential as liquid crystals, fluorophores, or biologically active agents, leveraging the combined electronic and structural features of their constituent rings and functional groups. nih.govnih.govtubitak.gov.tr The iterative synthesis of sequence-defined polymers using heterocyclic building blocks is another promising frontier, aiming to create macromolecules with precisely controlled structures and functions. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14O6 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
[4-(2-benzoyloxyacetyl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H14O6/c21-17(13-25-19(22)15-5-2-1-3-6-15)14-8-10-16(11-9-14)26-20(23)18-7-4-12-24-18/h1-12H,13H2 |
InChI Key |
DRPPJYJNTXBBIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Benzoyloxy Acetyl Phenyl 2 Furoate and Analogous Complex Esters
Strategic Disconnections and Retrosynthetic Analysis for Multi-Component Ester Systems
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a multi-component system like 4-[2-(benzoyloxy)acetyl]phenyl 2-furoate, this analysis reveals the most logical pathways for its construction by identifying the key chemical bonds to be formed, primarily the ester linkages.
The primary disconnections for this compound are at the two ester C-O bonds. This deconstruction leads to three primary precursor fragments:
A benzoyl group, derived from benzoic acid or its activated derivatives.
A 2-furoyl group, originating from 2-furoic acid or its activated forms.
A central phenolic ketone core, such as 4-hydroxy-α-chloroacetophenone or a related bifunctional intermediate.
This analysis suggests a synthetic strategy where the central core is sequentially acylated with the furoyl and benzoyl groups. The order of these additions is critical to avoid unwanted side reactions and to ensure high yields.
The formation of the ester bonds in the target molecule relies on fundamental organic reactions. The choice of method depends on the stability of the substrates, desired reaction conditions, and scale.
Esterification: The most classic method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol under acidic catalysis. youtube.commasterorganicchemistry.com This is a reversible process, often requiring the removal of water to drive the equilibrium toward the product. researchgate.net While fundamental, its application to complex phenols can be limited by the harsh acidic conditions.
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. It is an equilibrium-controlled process useful for converting simple esters (like methyl or ethyl esters) into more complex ones.
Acylation: This is a highly effective and widely used method for synthesizing esters, especially from sensitive alcohols or phenols. It involves the use of an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride, which reacts with the alcohol/phenol (B47542). organic-chemistry.orgresearchgate.net These reactions are often rapid and irreversible, leading to high yields. Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of General Ester Synthesis Methods
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, removal of H₂O | Inexpensive reagents | Reversible, harsh conditions |
| Transesterification | Ester + Alcohol | Acid or Base | Heat | Useful for specific transformations | Reversible, often requires excess alcohol |
| Acylation | Acyl Halide/Anhydride + Alcohol | None or Base (e.g., Pyridine, DMAP) | Often mild (room temp.) | High yield, irreversible, fast | Reagents can be moisture-sensitive |
The assembly of this compound involves the specific formation of an aryl ester and a furoate ester. The strategy typically involves a stepwise approach to selectively form each ester bond.
One plausible synthetic route begins with a bifunctional phenolic ketone, for example, 4-hydroxyacetophenone. The synthesis could proceed as follows:
Furoylation of the Phenolic Hydroxyl: The phenolic -OH group is more acidic than an aliphatic alcohol and can be selectively acylated. Reaction of 4-hydroxyacetophenone with 2-furoyl chloride in the presence of a base (like pyridine or triethylamine) would yield 4-acetylphenyl 2-furoate.
Functionalization of the Acetyl Group: The methyl group of the acetyl moiety can be halogenated, for instance, using bromine to form 4-(2-bromoacetyl)phenyl 2-furoate.
Formation of the Second Ester Linkage: This bromo-intermediate can then undergo nucleophilic substitution with a benzoate (B1203000) salt (e.g., sodium benzoate) to form the final product. Alternatively, the bromo-intermediate could first be hydrolyzed to 4-(2-hydroxyacetyl)phenyl 2-furoate, followed by acylation with benzoyl chloride to install the second ester group.
This stepwise fragment coupling ensures that each ester linkage is formed deliberately, providing control over the final structure.
Advanced Synthetic Routes and Catalytic Approaches
Modern organic synthesis seeks more efficient and selective methods. Advanced catalytic approaches offer powerful alternatives to traditional stoichiometric reactions for constructing complex esters.
Palladium catalysis has revolutionized the formation of carbon-heteroatom bonds. In the context of ester synthesis, palladium-catalyzed carbonylative coupling reactions are particularly relevant. acs.org These methods can construct aryl esters from aryl halides or triflates, a carbon monoxide source, and an alcohol or phenol. acs.org For instance, a suitably protected 4-halophenacyl alcohol derivative could be coupled with 2-furoic acid in a palladium-catalyzed process. While powerful, these reactions often require careful optimization of ligands, bases, and reaction conditions. researchgate.netresearchgate.net
Some palladium-catalyzed reactions can also cleave C–O bonds, which can be a desired transformation or an unwanted side reaction depending on the context. researchgate.netnih.gov For example, decarbonylative coupling can occur where an ester group is converted to an ether, highlighting the importance of catalyst and condition selection to achieve the desired ester product. researchgate.net
A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. acs.org C-H oxidation/functionalization strategies aim to form C-O bonds by directly converting a C-H bond into an ester, bypassing the need for pre-functionalized starting materials like halides or phenols. nih.govnih.gov
This approach offers significant advantages in atom and step economy. nih.gov For example, a palladium(II)/sulfoxide catalyst system has been developed for the direct, catalytic synthesis of complex allylic esters by coupling carboxylic acids with terminal olefins. nih.gov While direct C(sp²)-H acyloxylation of aromatic rings is challenging, ongoing research is developing catalysts capable of such transformations. acs.org The application of this strategy could, in principle, allow for the direct esterification of a C-H bond on the phenyl ring of an acetophenone (B1666503) derivative, representing a highly efficient, though currently advanced, synthetic route.
Green chemistry provides a framework for designing chemical processes that are environmentally benign. The synthesis of complex esters can be made more sustainable by adhering to these principles. nih.gov
The 12 Principles of Green Chemistry offer a guide for sustainable synthesis:
Prevention: It is better to prevent waste than to clean it up. solubilityofthings.comacs.org
Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. nih.govacs.org Catalytic C-H functionalization is an excellent example of a high atom economy reaction.
Less Hazardous Chemical Syntheses: Use and generate substances with little to no toxicity. acs.org
Designing Safer Chemicals: Chemical products should be designed to be effective yet have minimal toxicity. nih.gov
Safer Solvents and Auxiliaries: Avoid or replace hazardous solvents with safer alternatives like water or ionic liquids. nih.gov Solvent-free reactions are an ideal goal. researchgate.net
Design for Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible. nih.govsolubilityofthings.com
Use of Renewable Feedstocks: Use renewable rather than depleting raw materials. solubilityofthings.comacs.org
Reduce Derivatives: Minimize or avoid unnecessary protection/deprotection steps, which generate waste. solubilityofthings.comacs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. nih.govsolubilityofthings.comacs.org
Design for Degradation: Products should be designed to break down into harmless substances after use. solubilityofthings.comacs.org
Real-time Analysis for Pollution Prevention: Monitor reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention: Choose substances and forms that minimize the potential for chemical accidents.
In ester synthesis, green approaches include using biocatalysts like lipases for enzymatic esterification, which operates under mild conditions, or employing solid acid catalysts that can be easily recovered and reused, reducing waste and corrosion issues associated with strong mineral acids. researchgate.netresearchgate.net
Table 2: Application of Green Chemistry Principles to Ester Synthesis
| Principle | Application in Ester Synthesis |
|---|---|
| Prevention & Atom Economy | Favoring catalytic C-H activation over multi-step syntheses with protecting groups. |
| Safer Solvents | Using water as a solvent with surfactant-type catalysts or performing reactions under solvent-free conditions. researchgate.net |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Catalysis | Using recyclable solid acid catalysts or enzymes (lipases) instead of stoichiometric amounts of corrosive acids. researchgate.net |
| Reduce Derivatives | Designing syntheses that avoid protecting groups through the use of highly selective catalysts. acs.org |
Green Chemistry Principles in Complex Ester Synthesis
Atom Economy and Step Efficiency in Reaction Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. wikipedia.org The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product. scranton.edubuecher.de This minimizes the generation of byproducts, reducing both economic and environmental costs associated with waste disposal. wikipedia.org
In the context of synthesizing complex esters, achieving high atom economy involves favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts. scranton.edu For instance, the synthesis of an alcohol via catalytic hydrogenolysis of an ester demonstrates a higher atom economy compared to reduction with lithium aluminium hydride, which produces significant aluminum salt waste. wikipedia.org While high-yielding reactions are desirable, a high yield does not guarantee good atom economy, as substantial byproducts can still be formed. wikipedia.org
The principles of atom and step economy are interconnected with redox economy, which seeks to minimize the number of oxidation and reduction steps in a synthesis. nih.gov Redox-neutral reactions are often more atom-economical. nih.gov For example, the Dess-Martin periodinane oxidation of an alcohol, while effective, is highly atom-inefficient due to the high molecular weight of the reagent compared to the two hydrogen atoms it removes. nih.gov
The application of these principles in designing the synthesis of this compound would involve selecting reactions that maximize the incorporation of atoms from the starting materials into the final ester product, minimizing the number of synthetic transformations, and avoiding unnecessary redox manipulations.
Solvent Selection and Alternative Media (e.g., Water, Supercritical Fluids, Ionic Liquids)
The choice of solvent is a critical factor in the sustainability of a synthetic process. Many traditional organic solvents, particularly dipolar aprotic solvents like DMF, DMSO, and NMP, are facing increased scrutiny due to their toxicity and environmental impact. acs.orgnih.gov Consequently, there is a significant drive to replace these with safer and more sustainable alternatives.
Sustainable Solvent Alternatives:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for organic synthesis. Enzyme-catalyzed ester synthesis has been successfully demonstrated in water, offering a green alternative to reactions in organic solvents. tudelft.nl
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a promising alternative to organic solvents in various processes, including extractions and reactions. researchgate.netmdpi.com It is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure.
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They can be designed to have specific solvating properties and can often be recycled.
Bio-derived Solvents: Solvents derived from renewable resources, such as Cyrene and γ-valerolactone (GVL), are gaining traction as replacements for conventional dipolar aprotic solvents. nih.gov GVL has been used in a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions. acs.org 2-Methyltetrahydrofuran (2-MeTHF) is another bio-derived solvent that is less miscible with water than THF, facilitating easier work-up procedures. nih.gov
Switchable Solvents: These are solvents that can change their physical properties, such as hydrophilicity, in response to a trigger like the addition or removal of CO2. researchgate.net This allows for easy separation of products and catalysts from the reaction mixture, simplifying the purification process. researchgate.net
The selection of a suitable solvent for the synthesis of this compound would involve considering the solubility of the reactants and catalysts, the reaction temperature, and the ease of product isolation and purification, with a strong preference for greener alternatives to traditional hazardous solvents.
Biocatalysis and Enzyme-Mediated Synthesis of Esters
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable approach to the synthesis of esters. acs.org Enzymes operate under mild conditions of temperature and pH, exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. acs.org
Enzymes in Ester Synthesis:
Lipases and Esterases: These are the most commonly used enzymes for ester synthesis. mdpi.comox.ac.uk They can catalyze esterification, transesterification, and aminolysis reactions. acs.orgmdpi.com Lipases, in particular, have been extensively studied for the synthesis of various esters, including phytosterol esters. mdpi.com The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. mdpi.com
Acyltransferases: These enzymes can be used for the transfer of acyl groups from an acyl donor to an alcohol, leading to the formation of an ester. acs.org
Advantages of Biocatalysis:
High Selectivity: Enzymes can distinguish between different functional groups and stereoisomers, leading to the formation of highly pure products and reducing the need for protecting groups. acs.orgmdpi.com
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media or in the presence of minimal organic solvents at ambient temperature and pressure, which reduces energy consumption and the risk of side reactions. mdpi.com
Sustainability: The use of enzymes, which are derived from renewable resources, and the reduction in waste generation make biocatalysis a green synthetic methodology. mdpi.com
For the synthesis of a complex ester like this compound, a chemoenzymatic approach could be envisioned, where enzymes are used for specific esterification steps, potentially offering high selectivity and milder reaction conditions compared to purely chemical methods.
Flow Chemistry Applications in Complex Organic Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic molecules, including complex esters and active pharmaceutical ingredients (APIs). nih.govacs.org In a flow reactor, reactants are continuously pumped through a network of tubes or channels, where they mix and react. scielo.br This technology offers several advantages over traditional batch processing.
Advantages of Flow Chemistry:
Enhanced Safety: The small reaction volumes in flow reactors allow for better control over reaction temperature and pressure, making it safer to handle hazardous reagents and perform highly exothermic reactions. nih.govscielo.br
Improved Efficiency and Yield: The precise control over reaction parameters, such as residence time, temperature, and stoichiometry, often leads to higher yields and purities compared to batch reactions. nih.govacs.org
Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reaction. unimi.it
Automation and Integration: Flow systems can be readily automated and integrated with in-line purification and analysis techniques, enabling the development of multi-step syntheses in a continuous fashion. nih.govscielo.br
Flow chemistry has been successfully applied to a wide range of organic transformations, including esterifications, reductions, and multi-step syntheses of complex molecules. acs.orgunimi.itresearchgate.net For the synthesis of this compound, a flow-based approach could offer benefits in terms of reaction optimization, safety, and scalability.
Precursor Synthesis and Derivatization
The synthesis of this compound requires the preparation of its key precursors: a derivative of furan-2-carboxylic acid and a suitably substituted acetylphenyl or phenol derivative.
Synthesis of Furan-2-carboxylic Acid Derivatives and Activated Furoates
Furan-2-carboxylic acid and its derivatives are important building blocks in organic synthesis, often derived from biomass. nih.gov Furan-2,5-dicarboxylic acid (FDCA), for example, can be synthesized from furan-2-carboxylic acid. arkat-usa.orgresearchgate.net
Activation of Furan-2-carboxylic Acid:
For the esterification reaction to proceed efficiently, the carboxylic acid group of furan-2-carboxylic acid needs to be activated. This can be achieved by converting it into a more reactive derivative, such as:
Acyl Chloride: Reaction of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) yields the corresponding acyl chloride, which is highly reactive towards alcohols and phenols.
Acid Anhydride: The carboxylic acid can be converted to its anhydride, which is also a good acylating agent.
Activated Esters: In some cases, the carboxylic acid can be converted to an activated ester, which can then undergo transesterification with the desired alcohol or phenol.
Preparation of Acetylphenyl and Phenol Derivatives
The other key precursor for the synthesis of this compound is a phenol derivative containing an acetyl group. The synthesis of phenolic esters can be achieved through various methods.
Esterification of Phenols:
Phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids. libretexts.orgchemguide.co.uk Therefore, more reactive acylating agents are typically required.
Using Acyl Chlorides: Phenols react with acyl chlorides, such as ethanoyl chloride, to form esters. libretexts.org The reaction can be slow, and in some cases, it is advantageous to first convert the phenol to its more reactive phenoxide ion by treatment with a base like sodium hydroxide. libretexts.orgchemguide.co.uk
Using Acid Anhydrides: Acid anhydrides, like acetic anhydride, can also be used to esterify phenols, often requiring heating. libretexts.orgjetir.org Again, converting the phenol to its phenoxide can increase the reaction rate. chemguide.co.uk
Catalytic Acylation: Various catalysts, such as copper(II) tetrafluoroborate and phosphomolybdic acid, can promote the acylation of phenols with acetic anhydride under mild, solvent-free conditions. organic-chemistry.org
The specific synthetic route to the required acetylphenyl phenol derivative would depend on the desired substitution pattern and the availability of starting materials.
Preparation of Benzoyl-Containing Reagents and Benzoyloxy Intermediates
The synthesis of complex esters such as this compound fundamentally depends on the availability of reactive benzoyl-containing reagents. These reagents are crucial for introducing the benzoyloxy moiety to a molecular scaffold. The most common precursor for this purpose is benzoyl chloride, typically synthesized from benzoic acid.
One established method involves the reaction of benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, heating benzoic acid with thionyl chloride can produce benzoyl chloride, a reaction often performed in the laboratory. researchgate.net Similarly, analogous acid chlorides, such as m-toluoyl chloride, can be prepared by reacting the corresponding carboxylic acid (m-toluic acid) with thionyl chloride. researchgate.net
Once the benzoyl-containing reagent is obtained, it can be used to create benzoyloxy intermediates. This is typically achieved through an esterification reaction with a suitable hydroxyl-containing compound. A common example analogous to the formation of the target molecule's core structure is the synthesis of O-benzoyloxy acetophenone. This intermediate is prepared by reacting O-hydroxy acetophenone with benzoyl chloride in the presence of a base like pyridine. biomedres.us The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Another relevant example is the preparation of 4-acetylphenyl benzoate. This intermediate can be synthesized by reacting 4-hydroxyacetophenone with benzoyl chloride. The reaction involves dissolving 4-hydroxyacetophenone in a solvent like chloroform, followed by the addition of benzoyl chloride. The mixture is then treated with an aqueous base solution, such as 10% sodium hydroxide, to facilitate the reaction and neutralize the HCl formed. researchgate.net
The general mechanism for this type of reaction, known as the Schotten-Baumann reaction, involves the acylation of a phenol with an acid chloride in the presence of a base. The phenol is first converted to the more nucleophilic phenoxide ion by the base, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride. chemguide.co.uk
Table 1: Synthesis of Benzoyloxy Intermediates This table is interactive. You can sort and filter the data.
| Intermediate Product | Starting Materials | Reagents/Catalysts | Reaction Type |
|---|---|---|---|
| O-Benzoyloxy acetophenone | O-Hydroxy acetophenone, Benzoyl chloride | Pyridine | Acylation / Esterification |
| 4-Acetylphenyl benzoate | 4-Hydroxyacetophenone, Benzoyl chloride | Sodium hydroxide | Schotten-Baumann reaction |
| Phenyl benzoate | Phenol, Benzoyl chloride | Sodium hydroxide | Schotten-Baumann reaction |
| Ethyl benzoylacetate | Ethyl acetoacetate, Benzoyl chloride | Sodium, Benzene (B151609) | Acylation |
Isolation and Purification Techniques for Complex Ester Products in Academic Research
Following the synthesis of a complex ester like this compound, the crude product exists in a mixture containing unreacted starting materials, byproducts, and residual catalysts. Therefore, systematic isolation and purification are critical to obtaining the compound in a pure form suitable for characterization and further use.
Initial Isolation: Extraction
The first step in isolating the ester product often involves liquid-liquid extraction. researchgate.net After the reaction is complete, the mixture is typically quenched with water or a suitable aqueous solution. This allows for the separation of the organic layer, containing the desired ester, from the aqueous layer, which holds water-soluble impurities and salts. scienceready.com.au To neutralize any remaining acidic components, such as unreacted carboxylic acids or the HCl byproduct, a weak base like sodium bicarbonate or sodium carbonate solution is often used to wash the organic layer. scienceready.com.auresearchgate.net The organic layer is then separated using a separating funnel. Finally, a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, is added to the organic solution to remove residual traces of water before the solvent is evaporated to yield the crude product. savemyexams.com
Purification Techniques
Once the crude ester is isolated, further purification is necessary to remove closely related impurities. The two most common and powerful techniques employed in academic research for this purpose are recrystallization and chromatography. moravek.com
Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds. mt.com The principle is based on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. libretexts.org The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. youtube.com As the saturated solution cools slowly, the solubility of the ester decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor). libretexts.orgchemistrytalk.org The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. youtube.com The choice of solvent is crucial and may require empirical testing of various solvents or solvent mixtures to find the ideal system. youtube.com
Chromatography
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. moravek.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. nih.gov
Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid qualitative analysis of a reaction mixture to monitor its progress, identify components by comparison with standards, and determine the optimal solvent system for column chromatography. sapub.org A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent (stationary phase), such as silica gel. The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components based on their polarity. nih.gov
Column Chromatography: This is a preparative technique used to separate and purify larger quantities of compounds from a mixture. sapub.orgjournalagent.com The crude product is loaded onto the top of a column packed with a solid adsorbent like silica gel or alumina (the stationary phase). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. jsmcentral.org Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase, allowing for their separation into distinct fractions, which are collected sequentially. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, which is packed with smaller particles. journalagent.com This results in a much higher resolution and faster separation. nih.gov While often used for analysis, preparative HPLC can be employed for the purification of complex mixtures when other methods are insufficient. chromatographyonline.com
Table 2: Common Purification Techniques for Complex Esters This table is interactive. You can sort and filter the data.
| Technique | Principle of Separation | Primary Use in Research | Key Advantages |
|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures | Purification of solid products | Can yield highly pure crystalline material; scalable. |
| Extraction | Differential solubility in immiscible liquids | Initial product isolation and removal of bulk impurities | Simple, fast, and effective for initial work-up. |
| Thin-Layer Chromatography (TLC) | Differential partitioning between stationary and mobile phases | Reaction monitoring; solvent system optimization | Rapid, requires minimal sample, low cost. |
| Column Chromatography | Differential partitioning between stationary and mobile phases | Preparative purification of compounds (mg to g scale) | Versatile, widely applicable for various compound types. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure differential partitioning | Analytical quantification; high-resolution preparative purification | High separation power, speed, and automation. |
Chemical Reactivity and Reaction Mechanisms of 4 2 Benzoyloxy Acetyl Phenyl 2 Furoate
Reactivity of the Ester Functional Groups
The molecule contains two ester linkages: a phenyl benzoate (B1203000) ester and an α-acyloxy ketone which includes a 2-furoate ester. Both are susceptible to reactions typical of esters, though their relative reactivities may differ due to their distinct electronic environments.
Hydrolysis and Transesterification Pathways
Ester hydrolysis is a fundamental reaction that involves the cleavage of the ester bond, typically in the presence of an acid or a base catalyst, to yield a carboxylic acid and an alcohol. In the case of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, both the benzoate and the furoate esters can undergo hydrolysis.
Under basic conditions, hydrolysis, often termed saponification, proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group. masterorganicchemistry.com For this compound, base-catalyzed hydrolysis would be expected to yield a mixture of benzoate, furoate, and the corresponding diol-phenoxide species, depending on the reaction conditions.
Acid-catalyzed hydrolysis, conversely, is a reversible process. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.
Transesterification is a related process where one alcohol is exchanged for another in an ester. This reaction can also be catalyzed by either an acid or a base. For the title compound, treatment with an alcohol under acidic or basic conditions could lead to the exchange of either the phenyl or the 2-oxo-2-(4-hydroxyphenyl)ethyl group with the new alcohol, forming different benzoate and furoate esters.
The relative rates of hydrolysis and transesterification for the two ester groups would depend on steric hindrance and the electronic nature of the carbonyl carbons. The furoate ester, being attached to an electron-rich furan (B31954) ring, might exhibit different reactivity compared to the benzoate ester.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a broad class of reactions characteristic of carboxylic acid derivatives, including esters. masterorganicchemistry.compearson.comvanderbilt.edu The reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. masterorganicchemistry.comvanderbilt.edu
For this compound, various nucleophiles can participate in such reactions. For instance, reaction with ammonia or primary/secondary amines (aminolysis) would lead to the formation of amides. vanderbilt.edu Treatment with organometallic reagents like Grignard reagents or organolithium compounds could potentially lead to the formation of tertiary alcohols after successive additions to the ester carbonyls, although reaction with the ketone functionality would also be a competing pathway.
The reactivity of different acyl derivatives towards nucleophilic acyl substitution generally follows the order: acid halide > anhydride > ester > amide. Esters are less reactive than acid chlorides and anhydrides. vanderbilt.edu The leaving group's ability to depart is a crucial factor; better leaving groups are weaker bases.
| Nucleophile | Potential Product(s) from Nucleophilic Acyl Substitution |
| Hydroxide (OH⁻) | Benzoic acid, 2-Furoic acid, and 1-(4-hydroxyphenyl)-2-hydroxyethan-1-one |
| Alkoxide (RO⁻) | Transesterified benzoate and furoate esters |
| Ammonia (NH₃) | Benzamide and 2-Furoamide |
| Primary Amine (RNH₂) | N-substituted benzamide and N-substituted 2-Furoamide |
| Grignard Reagent (RMgX) | Tertiary alcohols (after reaction with both ester and ketone groups) |
Thermal Rearrangements and Photochemical Transformations of Phenyl Esters
Phenyl esters are known to undergo a classic thermal rearrangement reaction known as the Fries rearrangement. wikipedia.orgajchem-a.comsigmaaldrich.com This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce ortho- and para-hydroxy aryl ketones. wikipedia.orgsigmaaldrich.com The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product. ajchem-a.com
For the phenyl benzoate moiety in this compound, a Fries rearrangement could potentially occur, leading to the formation of hydroxybenzophenone derivatives. However, the presence of the other functional groups might lead to complex reaction mixtures.
In addition to the thermal rearrangement, a photochemical variant known as the photo-Fries rearrangement can also occur. wikipedia.orgsigmaaldrich.com This reaction proceeds through a radical mechanism upon exposure to UV light and can also yield ortho- and para-acyl phenols. wikipedia.org The photo-Fries rearrangement can be a useful synthetic tool for the preparation of substituted phenols. sigmaaldrich.comacs.org
Reactivity of the Furan Moiety
The furan ring in the 2-furoate portion of the molecule is an aromatic heterocycle that can participate in a variety of reactions, including cycloadditions and reactions involving the formation of enolates.
Diels-Alder Reactions and Cycloadditions of Furoate Esters
The furan ring can act as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org However, the aromatic character of furan means that it is a less reactive diene compared to its non-aromatic counterparts. The Diels-Alder reaction with furan is often reversible. nih.gov
The presence of an electron-withdrawing group, such as the ester functionality in a furoate, generally deactivates the furan ring towards normal-electron-demand Diels-Alder reactions. rsc.org Despite this, furoic acids and their derivatives have been shown to be reactive dienes in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.orgresearchgate.netrsc.org The reactivity can be enhanced by using water as a solvent or by converting the furoic acid to its carboxylate salt. rsc.orgresearchgate.netrsc.org
The 2-furoate moiety in this compound could therefore potentially undergo Diels-Alder reactions with suitable dienophiles, leading to the formation of oxabicycloheptene derivatives. These adducts can then be converted into a variety of saturated and aromatic carbocyclic products. rsc.orgrsc.org
| Dienophile | Expected Diels-Alder Adduct | Reaction Conditions |
| Maleimide | Oxabicyclo[2.2.1]heptene derivative | Thermal or Lewis acid catalysis |
| N-substituted Maleimides | N-substituted oxabicyclo[2.2.1]heptene derivative | Often enhanced in aqueous media |
| Acetylenedicarboxylates | Oxabicyclo[2.2.1]hepta-2,5-diene derivative | High temperature or pressure |
Doubly Vinylogous Aldol (B89426) Reactions and C-C Bond Formation via Furoate Enolates
The principle of vinylogy suggests that the electronic effects of a functional group can be transmitted through a conjugated system. nih.gov In the context of furoate esters, this allows for reactivity at positions remote from the carbonyl group.
Specifically, furoate esters can participate in doubly vinylogous aldol reactions. acs.orgnih.govcolorado.educolorado.edu In these reactions, a Lewis acid promotes the formation of a π-extended enolate, which then reacts with aldehydes or ketones at the C5 position of the furan ring. acs.orgnih.gov This C-C bond-forming reaction provides a method for the synthesis of functionalized furans. acs.orgnih.gov The use of bulky Lewis acids can facilitate these reactions, leading to high yields with a variety of substrates. nih.gov
More generally, the protons on the carbons adjacent to the carbonyl group of an ester can be removed by a strong base to form an enolate. masterorganicchemistry.comvanderbilt.educambridge.org While the acidity of these protons is lower than in ketones, the formation of ester enolates is a key step in many C-C bond-forming reactions. vanderbilt.edu For the furoate ester in the title compound, deprotonation at the C3 position is unlikely due to the disruption of aromaticity. However, the concept of vinylogy allows for the generation of reactive nucleophilic character at other positions on the ring.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often under milder conditions than those required for benzene (B151609). This heightened reactivity is due to the participation of the oxygen atom's lone pair in the π-electron system, which increases the electron density of the ring.
Electrophilic attack preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate (the sigma complex) is stabilized by three resonance structures. quora.com In the case of this compound, the C2 position is already substituted with the ester group. Therefore, electrophilic substitution is directed to the next most reactive and accessible position, which is the C5 position. The 2-furoate group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack, but substitution at the C5 position remains feasible.
The general mechanism proceeds in two steps:
Attack of the electrophile (E+) : The π-system of the furan ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the furan ring. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions applicable to the furan moiety include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com A notable example is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from a substituted formamide like DMF and phosphorus oxychloride) to achieve formylation, yielding an aldehyde. ijpcbs.comcambridge.orgorganic-chemistry.org
| Reaction | Reagents | Electrophile (E+) | Expected Product at C5 |
|---|---|---|---|
| Nitration | Acetyl nitrate (CH₃COONO₂) | NO₂⁺ | 5-Nitro |
| Halogenation | Br₂ in dioxane | Br⁺ | 5-Bromo |
| Sulfonation | SO₃-pyridine complex | SO₃ | 5-Sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃, DMF | [CHCl=N(CH₃)₂]⁺ | 5-Formyl |
Metalation and Lithiation Reactions of Furan Systems
Furan and its derivatives can be deprotonated by strong bases, particularly organolithium reagents, in a process known as metalation. This reaction is highly regioselective, occurring almost exclusively at the α-position (C2 or C5) due to the inductive effect of the oxygen atom and its ability to coordinate with the lithium cation, stabilizing the transition state. For a 2-substituted furan like the one in the title compound, lithiation will occur at the C5 position.
The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) using reagents such as n-butyllithium (n-BuLi). The resulting 5-lithiofuran derivative is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the C5 position. This two-step sequence of lithiation followed by electrophilic quench provides a powerful synthetic route for the functionalization of the furan ring.
| Electrophile | Reagent Example | Functional Group Introduced at C5 |
|---|---|---|
| Carbon dioxide | CO₂ (s) | -COOH (Carboxylic acid) |
| Aldehydes/Ketones | (CH₃)₂C=O | -C(OH)(CH₃)₂ (Tertiary alcohol) |
| Alkyl halides | CH₃I | -CH₃ (Methyl) |
| Silyl halides | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
Reactivity of the Phenyl Ester Moiety
Acyl Transfer Reactions of Activated Phenyl Esters
The phenyl benzoate portion of the molecule functions as an activated ester. Phenyl esters are effective acylating agents because the phenoxide ion is a relatively stable leaving group (pKa of phenol (B47542) is ~10), making the ester carbonyl susceptible to nucleophilic attack. These reactions, known as nucleophilic acyl substitution, are fundamental acyl transfer processes. nih.gov
The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. researchgate.net In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide leaving group. This process can be catalyzed by either acid or base. wikipedia.org A wide range of nucleophiles, including amines (aminolysis), alcohols (alcoholysis), and carbanions, can participate in these acyl transfer reactions.
| Nucleophile | Reaction Type | Product Type |
|---|---|---|
| Ammonia (NH₃) | Aminolysis | Primary Amide |
| Primary Amine (R-NH₂) | Aminolysis | Secondary Amide |
| Methanol (CH₃OH) | Transesterification | Methyl Ester |
| Hydride (e.g., from LiAlH₄) | Reduction | Primary Alcohol |
Cross-Coupling Reactions Involving Phenyl Esters
While less common than aryl halides or triflates, phenyl esters can serve as electrophiles in transition metal-catalyzed cross-coupling reactions. These reactions typically involve the cleavage of the C(acyl)-O bond or the C(aryl)-O bond. For the phenyl benzoate moiety, cleavage of the C(aryl)-O bond allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the phenolic position.
Nickel- and palladium-based catalysts are commonly employed for these transformations. For instance, in a Suzuki-Miyaura coupling, a nickel catalyst can facilitate the reaction between the phenyl ester (activated in situ, for example, as a tosylate) and an organoboron reagent to form a biaryl product. researchgate.netmdpi.comnih.gov These methods are advantageous as they provide a pathway to utilize abundant phenol derivatives as coupling partners. The general catalytic cycle involves oxidative addition of the catalyst to the C-O bond, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.
| Reaction Name | Catalyst System (Example) | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | NiCl₂(PCy₃)₂ / K₃PO₄ | Arylboronic acid (Ar-B(OH)₂) | Aryl-Aryl (C-C) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand / Base | Amine (R₂NH) | Aryl-Nitrogen (C-N) |
| Heck-type | Pd(OAc)₂ / Ligand / Base | Alkene | Aryl-Vinyl (C-C) |
Reactivity of the Benzoyloxyacetyl Moiety
Reactions of the Acetyl (Ketone) Group
The acetyl group is a ketone, characterized by a carbonyl group flanked by two carbon atoms. This functionality is a hub of reactivity, primarily centered on the electrophilic carbonyl carbon and the acidic α-protons. The presence of the adjacent benzoyloxy group makes this an α-acyloxy ketone, which can influence its reactivity. nih.govfrontiersin.org
Nucleophilic Addition: The polarized carbonyl group is susceptible to attack by a wide array of nucleophiles, including organometallics (Grignard, organolithium reagents), hydrides, and ylides (Wittig reaction). nih.govresearchgate.net The initial product is a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield a tertiary alcohol.
Enolate Formation: The protons on the methylene (B1212753) carbon α to the ketone are acidic (pKa ≈ 19-20) and can be removed by a strong base (e.g., Lithium diisopropylamide, LDA) to form an enolate. bham.ac.ukmasterorganicchemistry.commnstate.edu This enolate is a powerful carbon nucleophile that can react with electrophiles, such as alkyl halides, in alkylation reactions.
Conjugate Addition: While the ketone itself is not α,β-unsaturated, it's important to note that ketones conjugated with a double bond undergo 1,4- or conjugate addition, where the nucleophile attacks the β-carbon. libretexts.orgopenstax.org
| Reaction Type | Reagents | Intermediate | Final Product Type |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Alkoxide | Secondary Alcohol |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Alkoxide | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane | Alkene |
| α-Alkylation | 1. LDA; 2. R-X | Enolate | α-Substituted Ketone |
Cleavage and Transformations of the Benzoyloxy Ester
The benzoyloxy group, an ester of benzoic acid, is a primary site for chemical transformations, most notably cleavage through nucleophilic acyl substitution. The susceptibility of the ester linkage to cleavage is influenced by the nature of the attacking nucleophile, the reaction conditions, and the electronic environment of the carbonyl group.
Hydrolysis:
Under both acidic and basic conditions, the benzoyloxy ester can undergo hydrolysis to yield benzoic acid and the corresponding phenol derivative.
Base-Promoted Hydrolysis: This reaction proceeds via a nucleophilic addition-elimination mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the phenoxide leaving group. The reaction is effectively irreversible as the resulting carboxylic acid is deprotonated by the alkoxide to form a carboxylate salt. The kinetics of this process are typically second-order, being first-order in both the ester and the hydroxide ion. Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing substituents on the phenyl ring enhance the reaction rate by stabilizing the developing negative charge in the transition state. rsc.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the benzoyloxy group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This process, known as Fischer esterification in reverse, is an equilibrium reaction. masterorganicchemistry.com
Transesterification:
The benzoyloxy group can also undergo transesterification in the presence of an alcohol and an acid or base catalyst. This reaction involves the substitution of the original phenyl group of the ester with the alkyl or aryl group of the alcohol.
Reductive Cleavage:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to two alcohols. The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the primary alcohol (benzyl alcohol), while the phenolic part is liberated. libretexts.org The use of milder reducing agents, such as diisobutylaluminum hydride (DIBALH), can sometimes allow for the isolation of the aldehyde. libretexts.org
Table 1: Expected Products from Cleavage of the Benzoyloxy Ester in this compound
| Reagent/Condition | Product 1 | Product 2 |
| NaOH, H₂O | Sodium Benzoate | 4-(2-hydroxyacetyl)phenyl 2-furoate |
| H₃O⁺, H₂O | Benzoic Acid | 4-(2-hydroxyacetyl)phenyl 2-furoate |
| R'OH, H⁺ or RO⁻ | Alkyl/Aryl Benzoate | 4-(2-hydroxyacetyl)phenyl 2-furoate |
| 1. LiAlH₄, 2. H₃O⁺ | Benzyl Alcohol | 1-(4-(hydroxymethyl)phenyl)ethane-1,2-diol |
Spectroscopic and Advanced Analytical Characterization of 4 2 Benzoyloxy Acetyl Phenyl 2 Furoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the precise structure of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. By analyzing the spectra, one could confirm the connectivity of the atoms and the electronic environment of the protons and carbons within the molecule.
¹H NMR for Proton Environment Elucidation
A ¹H NMR spectrum would be essential for identifying all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the benzoyloxy group, the central phenyl ring, and the furoate moiety. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would provide critical information about the arrangement of these protons. The methylene (B1212753) protons of the acetyl group would likely appear as a singlet.
A hypothetical ¹H NMR data table would look like this:
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hypothetical Data | d, t, m | Value | #H | Aromatic/Aliphatic Protons |
| Hypothetical Data | s | N/A | 2H | CH₂ |
¹³C NMR for Carbon Skeleton Analysis
To map out the carbon framework of this compound, ¹³C NMR spectroscopy would be utilized. This technique would reveal the chemical shift of each unique carbon atom. The carbonyl carbons of the ester and ketone groups would be expected to resonate at the downfield end of the spectrum (typically in the 160-200 ppm range). The aromatic carbons would appear in the intermediate region (around 110-160 ppm), and the aliphatic methylene carbon would be found at the upfield end.
A hypothetical ¹³C NMR data table would be structured as follows:
| Chemical Shift (ppm) | Assignment |
| Hypothetical Data | C=O (Ketone) |
| Hypothetical Data | C=O (Ester) |
| Hypothetical Data | Aromatic Carbons |
| Hypothetical Data | CH₂ |
2D NMR Techniques for Structural Connectivity and Stereochemistry
To definitively establish the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be performed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to piece together the arrangement of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the benzoyloxy group, the acetyl linker, the central phenyl ring, and the 2-furoate ester moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule, NOESY could provide information about the through-space proximity of protons, which can help to confirm the conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy would be used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum would be expected to show strong absorption bands for the carbonyl (C=O) stretching of the two ester groups and the ketone. The C-O stretching of the esters and the C=C stretching of the aromatic rings would also be prominent features.
A table of expected IR absorption bands would include:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740-1720 | Strong | C=O Stretch (Ester) |
| ~1720-1700 | Strong | C=O Stretch (Ester) |
| ~1690-1670 | Strong | C=O Stretch (Ketone) |
| ~1600-1450 | Medium | C=C Stretch (Aromatic) |
| ~1300-1000 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is invaluable for confirming the molecular weight and aspects of the structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with a high degree of accuracy (typically to four or five decimal places). This experimental mass would then be compared to the calculated theoretical mass of the molecular formula of this compound (C₂₄H₁₆O₆) to confirm its elemental composition. This is a definitive method for verifying the identity of the synthesized compound.
Fragmentation Patterns and Structural Information from Electron Ionization (EI-MS) and Tandem MS
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon electron impact. wikipedia.org In the case of this compound, the fragmentation is influenced by the presence of multiple functional groups, including two ester linkages and a ketone.
The fragmentation of esters in EI-MS typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgchemistrynotmystery.com For aromatic esters, the molecular ion peak is often strong due to the stability of the aromatic rings. libretexts.org The fragmentation process for this compound would likely initiate with the formation of a molecular ion (M+•). Subsequent fragmentation pathways could include:
α-Cleavage: This involves the breaking of the C-C bond adjacent to the carbonyl group of the acetophenone (B1666503) moiety. whitman.edu This can lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a corresponding radical.
Cleavage of the Ester Groups: The ester linkages are susceptible to cleavage. The bond between the carbonyl carbon and the ester oxygen can break, leading to the loss of the benzoyloxy group or the furoyloxy group as radicals. libretexts.org This would result in the formation of acylium ions. For instance, the loss of the 2-furoate group would generate a significant fragment.
McLafferty Rearrangement: While more common in esters with longer alkyl chains, a McLafferty-type rearrangement could potentially occur if a gamma-hydrogen is available for transfer, leading to the elimination of a neutral molecule. chemistrynotmystery.comwhitman.edu
Fragmentation of the Furan (B31954) and Benzene (B151609) Rings: At higher energies, the aromatic and heterocyclic rings themselves can fragment, although these are generally less prominent fragmentation pathways compared to the cleavage of the more labile ester and ketone functionalities.
Tandem Mass Spectrometry (MS/MS) would provide even more detailed structural information. In an MS/MS experiment, a specific fragment ion (a precursor ion) from the initial MS scan is selected and subjected to further fragmentation (collision-induced dissociation, CID) to generate product ions. wikipedia.org This allows for the establishment of fragmentation pathways and the confirmation of the connectivity of different parts of the molecule. For example, selecting the ion corresponding to the loss of the benzoyloxy group and subjecting it to CID would reveal further fragmentation of the remaining part of the molecule, confirming the initial fragmentation step.
A hypothetical fragmentation table based on the structure of this compound is presented below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| [M]+• | 105 | C₁₀H₇O₄• | Benzoyl cation |
| [M]+• | 95 | C₁₆H₁₁O₃• | Furoyl cation |
| [M]+• | [M-121]+ | C₇H₅O₂• | Ion resulting from loss of benzoyloxy radical |
| [M]+• | [M-95]+ | C₅H₃O₂• | Ion resulting from loss of furoyloxy radical |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. unar.ac.idnih.gov For this compound, GC-MS serves two primary purposes: assessing the purity of the compound and identifying any volatile impurities.
The compound is introduced into the GC, where it is vaporized and travels through a capillary column. nih.gov The choice of the column's stationary phase is critical for achieving good separation. A 5% phenyl polymethylsiloxane fused-silica capillary column is a common choice due to its robustness and broad applicability in GC-MS analysis. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which provides mass spectra for identification. nih.gov
The purity of this compound can be determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. Any impurities that are volatile enough to pass through the GC column will appear as separate peaks. These can be identified by their mass spectra and retention times. mdpi.com
GC-MS is particularly well-suited for identifying volatile organic compounds (VOCs) that might be present as residual solvents from the synthesis or as byproducts. shimadzu.comrestek.com The use of headspace or solid-phase microextraction (SPME) coupled with GC-MS can enhance the detection of trace-level volatile impurities. shimadzu.comrestek.comrestek.com
A typical GC-MS analysis table for purity assessment would include:
| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight | Peak Area % |
| t₁ | This compound | C₁₉H₁₄O₅ | 322.31 | >99% (example) |
| t₂ | Impurity 1 (e.g., Benzoic acid) | C₇H₆O₂ | 122.12 | <0.5% (example) |
| t₃ | Impurity 2 (e.g., 2-Furoic acid) | C₅H₄O₃ | 112.08 | <0.5% (example) |
Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) for Non-Volatile Analysis
For compounds that are non-volatile or thermally labile, Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) is the analytical method of choice. usda.govyoutube.com this compound, being a relatively large molecule, may have limited volatility, making LC-MS a more suitable technique for its analysis, especially for detecting non-volatile impurities.
In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) based on its polarity and interactions with the stationary and mobile phases. nih.gov The eluent from the LC column is then introduced into the ESI source of the mass spectrometer. ESI is a soft ionization technique that generates ions from solution with minimal fragmentation. youtube.comyoutube.com This is particularly advantageous as it typically produces a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which directly provides the molecular weight of the compound and any non-volatile species present. youtube.comnih.gov
ESI/LC-MS is highly sensitive and can be used to detect and quantify trace amounts of non-volatile impurities, such as starting materials, byproducts, or degradation products. usda.govresearchgate.net The combination of chromatographic separation with mass spectrometric detection allows for the confident identification of these components. nih.gov Tandem MS (LC-MS/MS) can be employed for further structural elucidation of unknown impurities. researchgate.netnih.gov
An illustrative data table from an ESI/LC-MS analysis might look like this:
| Retention Time (min) | Precursor Ion (m/z) | Ionization Mode | Tentative Identification |
| 5.2 | 323.08 | ESI+ | [this compound + H]⁺ |
| 2.8 | 123.04 | ESI+ | [Benzoic acid + H]⁺ |
| 2.1 | 113.02 | ESI+ | [2-Furoic acid + H]⁺ |
Other Relevant Spectroscopic Techniques
Rotational Spectroscopy for Gas-Phase Conformation and Non-Covalent Interactions
Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. youtube.com It provides information on bond lengths, bond angles, and the conformational preferences of flexible molecules. iisc.ac.innih.gov For this compound, this technique could reveal the preferred orientation of the phenyl and furan rings relative to each other and the conformation of the ester linkages.
The molecule is introduced into a high vacuum chamber, and its rotational transitions are probed with microwave radiation. youtube.com The resulting spectrum consists of a series of sharp lines, the frequencies of which are related to the molecule's moments of inertia. By analyzing the spectra of different isotopic substitutions of the molecule, a detailed molecular structure can be derived. researchgate.net
Furthermore, rotational spectroscopy is exceptionally sensitive to non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a crucial role in determining the molecule's conformation. nih.govnih.gov Analysis of the fine and hyperfine structure in the rotational spectrum can provide insights into these weak interactions within the molecule. iisc.ac.in
A summary of potential findings from a rotational spectroscopy study could be presented as follows:
| Spectroscopic Parameter | Derived Information |
| Rotational Constants (A, B, C) | Moments of inertia, overall shape of the molecule |
| Dipole Moment Components (µa, µb, µc) | Magnitude and orientation of the molecular dipole moment |
| Isotopic Substitution Analysis | Precise bond lengths and angles |
| Nuclear Quadrupole Coupling Constants | Electronic environment of quadrupolar nuclei (e.g., ¹⁴N if present) |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org For this compound, which contains multiple chromophores (the benzoyl group, the phenyl group, and the furoyl group), the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.
The presence of conjugated systems, such as the phenyl and furan rings, and the carbonyl groups, leads to delocalization of π-electrons. libretexts.orgresearchgate.net This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org The extent of conjugation significantly influences the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands. researchgate.net
The UV-Vis spectrum of this compound would likely exhibit strong absorptions in the UVA and UVB regions due to the π → π* transitions of the aromatic and heterocyclic rings. google.comscielo.br The weaker n → π* transitions of the carbonyl groups would appear at longer wavelengths. libretexts.org Analysis of the spectrum can confirm the presence of these conjugated systems and provide qualitative information about the electronic structure of the molecule. researchgate.netrsc.orgchemrxiv.orgchemrxiv.org
A representative UV-Vis data table for the compound dissolved in a suitable solvent (e.g., ethanol) would be:
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition (Tentative) |
| ~240 | High | π → π* (Benzoyl group) |
| ~280 | Moderate | π → π* (Phenylacetyl group) |
| ~320 | Low | n → π* (Carbonyl groups) |
Theoretical and Computational Chemistry Studies on Aromatic Esters and Furan Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to compute the properties of individual molecules. youtube.com These methods can predict molecular geometries, electronic energies, and a host of other properties with high accuracy. researchgate.net
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the reactivity of organic molecules. ekb.eg It offers a favorable balance between computational cost and accuracy, making it suitable for exploring complex potential energy surfaces. For a molecule like 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, DFT can be employed to model its synthesis, hydrolysis, or other chemical transformations.
Researchers use DFT to map out reaction pathways, identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. researchgate.netresearchgate.net The energy of the transition state relative to the reactants determines the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility. researchgate.net For instance, the hydrolysis of the ester groups in this compound could be modeled to understand the relative reactivity of the benzoate (B1203000) and furoate esters. Such studies involve calculating the energy profiles for nucleophilic attack on the carbonyl carbons, allowing for a comparison of different mechanistic possibilities. researchgate.net
Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Step
| Parameter | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| Reactant Complex Energy | Energy of the initial interacting molecules. | 0.0 |
| Transition State (TS) Energy | The energy barrier that must be overcome for the reaction to proceed. | +19.5 |
| Intermediate Energy | Energy of a stable species formed between the reactant and product. | -5.2 |
| Product Complex Energy | Energy of the final products of the reaction step. | -15.8 |
| Activation Free Energy (ΔG‡) | The free energy barrier, indicating the spontaneity of the reaction rate. | +20.1 |
Note: This table contains representative data to illustrate the outputs of a DFT study on reaction pathways and does not represent actual calculated values for the subject compound.
While DFT is highly effective, ab initio methods represent a class of calculations derived directly from theoretical principles without the inclusion of experimental data for parameterization. lbettins.com High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide benchmark-quality energetic data, though at a significantly higher computational cost. mdpi.comnih.gov
Furthermore, by combining these electronic energy calculations with vibrational frequency analysis, key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be computed. researchgate.netlbettins.com These values are essential for predicting chemical equilibria and understanding the stability of the compound under various conditions. nih.gov
Table 2: Example of Predicted Thermodynamic Properties from Ab Initio Calculations
| Thermodynamic Property | Description | Illustrative Value |
|---|---|---|
| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | -150.5 kcal/mol |
| Standard Entropy (S°) | The absolute entropy of 1 mole of the substance at standard conditions. | 135.2 cal/mol·K |
| Gibbs Free Energy of Formation (ΔGf°) | The change in free energy during the formation of 1 mole of the substance. | -110.8 kcal/mol |
Note: This table contains representative data to illustrate the outputs of an ab initio calculation and does not represent actual calculated values for the subject compound.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For a molecule like this compound, MD simulations are particularly useful for exploring its vast conformational space and its interactions with its environment, such as a solvent or a biological receptor. nih.gov
An MD simulation begins with an initial structure and calculates the forces on each atom, then uses the laws of motion to predict their positions and velocities a short time step later. nih.gov Repeating this process millions of times generates a trajectory that reveals how the molecule flexes, rotates, and interacts with its surroundings. This approach is essential for understanding the behavior of flexible molecules in solution, where the constant interplay with solvent molecules influences which conformations are preferred. MD simulations can also reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern how molecules aggregate or bind to one another. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) and Comparison with Experimental Data
Quantum chemical calculations are widely used to predict spectroscopic properties, which can be compared directly with experimental data to validate a proposed chemical structure. researchgate.net For this compound, one could calculate the nuclear magnetic resonance (NMR) chemical shifts for its various hydrogen and carbon atoms. researchgate.net Discrepancies between the calculated and observed spectra can point to incorrect structural assignments or reveal subtle conformational or electronic effects.
Similarly, the calculation of vibrational frequencies allows for the prediction of an infrared (IR) spectrum. researchgate.net The predicted frequencies and intensities of vibrational modes, such as the carbonyl (C=O) stretches of the ester and ketone groups, can be matched with experimental IR data. This comparison serves as a powerful tool for structural elucidation and for understanding how molecular structure relates to vibrational properties. researchgate.net
Table 3: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Furan (B31954) Ring H | 7.35 | 7.32 |
| Phenyl Ring H (ortho to acetyl) | 8.05 | 8.01 |
| Phenyl Ring H (ortho to ester) | 7.50 | 7.47 |
| Benzoyl Ring H | 7.60 - 8.10 | 7.58 - 8.08 |
Note: This table contains representative data to illustrate the application of spectroscopic prediction and does not represent actual values for the subject compound.
Analysis of Noncovalent Interactions in Molecular Systems and Crystal Structures
Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules in the solid state (crystal packing) and their binding behavior in solution. nih.gov For this compound, interactions such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds play a significant role.
Computational methods like Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions within a molecular system. nih.gov This analysis helps in understanding why a molecule adopts a particular conformation or how it packs in a crystal lattice. In the context of drug design, understanding the NCIs between a ligand and its protein target is fundamental.
Derivation of Structure-Reactivity Relationships from Computational Models
By systematically studying a series of related compounds, computational models can be used to derive quantitative structure-reactivity relationships (QSRR). digitaloceanspaces.com This involves calculating a set of molecular descriptors for each compound and correlating them with an observed property, such as reaction rate or biological activity. nih.gov
For furan and aromatic ester derivatives, relevant descriptors might include electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and various atomic charges. ekb.egdigitaloceanspaces.com For example, a lower LUMO energy might correlate with increased susceptibility to nucleophilic attack. By building a QSRR model for a series of compounds structurally related to this compound, one could predict the reactivity of new, unsynthesized derivatives. nih.gov
Advanced Research Applications of 4 2 Benzoyloxy Acetyl Phenyl 2 Furoate As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The strategic arrangement of reactive sites within 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate allows for its use as a foundational element in the assembly of sophisticated organic structures, including advanced heterocyclic systems and multifunctional aromatic compounds.
The furan (B31954) moiety within the 2-furoate group serves as a versatile precursor for the synthesis of furan-fused heterocyclic systems. researchgate.net The furan ring is a component in many medications and its derivatives are of significant interest in medicinal chemistry. researchgate.net Various synthetic strategies can be employed to construct additional rings onto the furan core. The development of methods for creating new furan derivatives is a dynamic area of organic synthesis. researchgate.net
Methodologies for synthesizing furan-fused scaffolds are of great interest, partly due to their presence in numerous natural products. nih.gov The synthesis of these systems can be achieved through several routes, such as the cyclization of functionalized phenols or the reaction of a phenol (B47542) with a suitable reagent followed by cyclization. nih.gov The furan ring itself can act as a diene in cycloaddition reactions, providing a pathway to complex fused structures. researchgate.net For instance, cascade reactions involving furan derivatives have been developed to efficiently produce highly congested furan-fused systems like furo[3,2-c]pyran-4-ones. researchgate.net The acetylphenyl portion of the molecule can also be functionalized to participate in cyclization reactions, leading to the formation of benzofuran (B130515) scaffolds, which are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. nih.govorgsyn.org
Table 1: Synthetic Routes to Furan-Fused Heterocycles
| Method | Description | Key Intermediates | Resulting System | Citations |
|---|---|---|---|---|
| Intramolecular Cyclization | Deprotonation of unsaturated acyloxy sulfones followed by acid-catalyzed dehydration. | Acyloxy sulfones | Fused furan rings, Benzofurans | nih.gov |
| Cascade Reaction | Three-component reaction of furan-2,3-diones with acetylenes and phosphines. | ortho-alkynyl quinone methide | Furo[3,2-c]pyran-4-ones | researchgate.net |
| Cycloaddition | Furan ring acts as a C4 synthon in [4+2] and [4+4] cycloaddition reactions. | Furan-fused cyclobutanone | O-bridged eight-membered lactams | researchgate.net |
| Photochemical Cyclization | Photocyclization of a hexatriene system within furo[3,2-c]pyran-4-ones. | 2,3-disubstitued 4H-furo[3,2-c]pyran-4-ones | 1H-pyrano[4,3-b]benzofuran-1-ones | researchgate.net |
The title compound is inherently a multifunctional aromatic molecule, and its reactive sites can be selectively manipulated to introduce additional functional groups, leading to more complex derivatives. The benzoyl and furoyl groups can be hydrolyzed, and the resulting phenol and carboxylic acid moieties can participate in further synthetic transformations. The ketone functionality of the acetyl group provides a reactive handle for condensation, addition, or substitution reactions.
Synthetic strategies have been developed for creating furyl- and benzofuryl-containing building blocks for use in materials chemistry. chimicatechnoacta.rusemanticscholar.org These methods often involve cascade acid-catalyzed reactions followed by oxidation. chimicatechnoacta.rusemanticscholar.org The resulting functionalized furans and benzofurans can then be used to synthesize more complex hetaryl-substituted heterocycles. chimicatechnoacta.ru Similarly, novel series of substituted 3-phenyl benzoylpyrazoles have been prepared using multi-step synthetic routes to explore their structure-activity relationships. nih.gov The presence of multiple distinct functional groups allows for a programmed, stepwise synthesis where each part of the molecule can be modified without interfering with other groups, enabling the construction of precisely designed multifunctional aromatic systems.
Applications in Materials Science Research
The functional groups present in this compound make it a promising precursor for the development of advanced polymers and materials with tailored properties.
The furoate ester and the activated phenyl ester components of the molecule are particularly relevant in polymer science.
Furoate Esters in Biomaterials: Furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), are recognized as key bio-based building blocks for producing sustainable polymers like poly(ethylene furanoate) (PEF). mdpi.commdpi.comacs.orgnih.gov The furoate moiety in the title compound positions it as a potential precursor for such furanic polymers. mdpi.comnih.gov Furthermore, esters of unsaturated acids, such as furoic acid and the structurally related fumaric acid, can be functionalized to create crosslinkable polymers. nih.govgoogle.comnih.gov These polymers can form biodegradable hydrogels through processes like photo-crosslinking, which are useful for applications like protein delivery. nih.gov
Activated Phenyl Esters in Vitrimers: The phenyl ester group is known as an "activated ester" that can participate in acyl transfer reactions without a catalyst. nih.govresearchgate.net This property is highly valuable in the design of vitrimers, a class of polymers that behave like thermosets at operating temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures. nih.govresearchgate.netrsc.org The dynamic exchange of activated phenyl ester bonds allows for network rearrangement under thermal stimuli. nih.govresearchgate.net Recent research has focused on catalyst-free vitrimers using activated esters to create robust, reprocessable materials. researchgate.netbohrium.comrsc.org The benzoyloxy group on the phenyl ring in the title compound makes it a candidate for incorporation into such dynamic polymer networks, potentially leading to materials with high thermal stability and good mechanical properties. nih.govresearchgate.net
Table 2: Polymer Applications of Furoate and Phenyl Esters
| Monomer/Functional Group | Polymer Type | Key Property | Potential Application | Citations |
|---|---|---|---|---|
| Furoate Ester | Furan-based polyesters (e.g., PEF) | Bio-based, enhanced barrier properties | Sustainable packaging | mdpi.comacs.org |
| Unsaturated Furoate/Fumarate Ester | Crosslinkable Hydrogels | Biodegradable, photo-crosslinkable | Drug delivery, biomaterials | nih.govgoogle.com |
| Activated Phenyl Ester | Vitrimers | Dynamic covalent bonds, reprocessable | Recyclable thermosets, self-healing materials | nih.govresearchgate.netrsc.org |
Esters are a significant class of Group V synthetic base oils used in high-performance lubricants due to their excellent lubricity, thermal-oxidative stability, and biodegradability. machinerylubrication.comvaloremchemicals.com.au The properties of an ester-based lubricant can be precisely engineered by selecting specific acid and alcohol building blocks. machinerylubrication.com The compound this compound contains two distinct ester linkages—a benzoate (B1203000) and a furoate—which can be studied for their contribution to lubricant performance.
The polarity of ester linkages allows them to associate with metal surfaces, forming a protective film that reduces friction and wear, a property known as good boundary lubrication. machinerylubrication.comacs.org Synthetic esters like polyol esters are prized for their high thermal and oxidative stability, making them suitable for demanding applications such as jet engine oils. valoremchemicals.com.auresearchgate.net While some simple esters can be prone to hydrolysis (breakdown by water), the use of more complex structures, known as complex esters, can significantly improve hydrolytic stability. machinerylubrication.comklueber.com The multifaceted structure of this compound makes it a candidate for investigation as a specialty additive or base stock component in advanced lubricants where a specific balance of polarity, stability, and solvency is required. machinerylubrication.comechochemgroup.com
Development of Novel Methodologies in Organic Synthesis Utilizing its Unique Functional Groups
The combination of a ketone, an activated phenyl ester, and a furan ring in one molecule opens avenues for developing novel synthetic methodologies. Each functional group offers a distinct mode of reactivity that can be exploited.
α-Functionalized Ketone: The acetyl group is more than a simple ketone; it is an α-acyloxyketone. This motif is a protected form of an α-hydroxyketone, which is a valuable synthon in organic chemistry. The ketone itself can be a site for various transformations, including aldol (B89426) condensations, Wittig reactions, or conversion to other functional groups. Recently, the cross-ketonization of esters with carboxylic acids has been reported as an efficient, continuous-flow method for producing asymmetric ketones, a strategy that could potentially be adapted for modifying the acetyl group. researchgate.net
Activated Phenyl Ester: As noted, the phenyl ester is "activated" toward nucleophilic acyl substitution. This allows it to be used in chemoselective acyl transfer reactions, where it would react preferentially over the less reactive furoate ester under certain conditions. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules without the need for extensive protecting group manipulations.
Furan Ring as a Diene: The furan ring can participate as a 4π component in Diels-Alder reactions, providing a powerful tool for constructing complex, polycyclic systems. This reactivity has been widely used to access diverse molecular scaffolds. researchgate.net
Orthogonal Reactivity: The development of novel methodologies could focus on the "orthogonal" reactivity of these groups, where one functional group can be reacted under a specific set of conditions (e.g., organometallic addition to the ketone) without affecting the others (the esters). Subsequently, a different set of conditions (e.g., base-catalyzed hydrolysis of the phenyl ester) could be applied to modify another part of the molecule. This allows for a highly controlled and efficient approach to building molecular complexity from a single, versatile intermediate.
Exploration of the Furan Ring as a Dienophile or Diene in Novel Cascade Reactions
No studies have been published that describe the behavior of the furan ring within This compound as either a dienophile or a diene in cascade reactions. While the furan moiety is well-known for its participation in Diels-Alder and other cycloaddition reactions, the specific reactivity profile of this compound, influenced by its particular substitution pattern, has not been documented in the available literature. General principles suggest that the electron-withdrawing nature of the ester group attached to the furan ring would likely influence its reactivity as a diene, but without experimental data, any discussion remains purely speculative.
Leveraging the Dual Ester and Ketone Functionalities for Cascade and Tandem Reactions
There is no documented research on the use of the dual ester and ketone functionalities present in This compound for initiating or participating in cascade or tandem reactions. The strategic placement of these functional groups suggests potential for complex molecular transformations, such as intramolecular cyclizations or multi-component reactions. However, no specific examples or methodologies involving this compound have been reported. The development of such reactions would depend on the relative reactivity of the ketone, the furoate ester, and the benzoate ester, which has not been experimentally determined or computationally modeled for this molecule.
Functional Group Interconversions and Their Synthetic Utility
The synthetic utility of This compound through functional group interconversions has not been explored in the scientific literature. Potential transformations, such as the selective hydrolysis of one ester group over the other, the reduction of the ketone, or modifications of the furan or phenyl rings, have not been described. Consequently, there are no reported applications of this compound as a precursor for the synthesis of other complex molecules through such transformations.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure. Ensure proper ventilation in workspaces .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), safety goggles, and lab coats. Face shields are recommended during bulk handling .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid inducing vomiting if ingested; rinse mouth and consult a physician .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- X-Ray Crystallography : Resolve single-crystal structures to determine bond lengths, angles, and spatial arrangement. For example, refine data using programs like SHELX and apply absorption corrections (e.g., SADABS) to mitigate experimental artifacts .
- Spectroscopy : Use and NMR to verify functional groups (e.g., benzoyloxy and furoate moieties). Compare chemical shifts with analogous compounds, such as benzyl phenyl acetate derivatives .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Esterification : React 2-furoic acid with 4-hydroxyphenylacetyl intermediates under acidic catalysis (e.g., HSO) .
- Protection-Deprotection Strategies : Use benzoyl chloride to protect hydroxyl groups during multi-step syntheses, followed by selective deprotection with aqueous NaOH .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and mass spectrometry to cross-check functional group assignments. For example, discrepancies in carbonyl peaks (C=O) may arise from rotational isomers; use variable-temperature NMR to confirm .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data .
Q. What experimental strategies optimize the crystallization of this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use solvent diffusion methods (e.g., hexane/ethyl acetate) to grow single crystals. Adjust polarity gradients to enhance lattice stability .
- Temperature Control : Slow cooling from saturated solutions in DMF or DMSO can yield larger crystals. Monitor phase transitions via differential scanning calorimetry (DSC) .
Q. How do fluorinated substituents affect the stability of this compound under thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen atmospheres. Compare fluorinated vs. non-fluorinated analogs to assess electron-withdrawing effects .
- Kinetic Studies : Use Arrhenius plots to calculate activation energies () for degradation pathways. Isolate intermediates via HPLC-MS to identify breakdown products .
Q. What mechanistic insights explain the reactivity of the benzoyloxy group in cross-coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
